molecular formula C₇H₆N₂O₄ B1139923 (E)-5-(2-Carboxvinyl)uracil CAS No. 57412-59-6

(E)-5-(2-Carboxvinyl)uracil

Cat. No. B1139923
CAS RN: 57412-59-6
M. Wt: 182.13
InChI Key:
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Description

Synthesis Analysis

The synthesis of (E)-5-(2-Carboxvinyl)uracil and its derivatives, such as (E)-5-(2-bromovinyl)uracil, involves starting from 5-formyluracil via a series of chemical reactions. These reactions may include steps such as halogenation, coupling with methyl acrylate, hydrolysis, and reaction with N-bromosuccinimide (Wang Zhi-qing, 2007). Another method involves the transition-metal-catalyzed or radical-mediated halosulfonylation of 5-ethynyluridine, leading to the formation of (E)-(1-halo-2-tosylvinyl)uridines (Yong Liang et al., 2016).

Molecular Structure Analysis

The molecular structure of (E)-5-(2-Carboxvinyl)uracil and related compounds has been elucidated using various analytical techniques. Studies have provided insights into the hydrogen-bonded networks and the predominant conformations of the C5-bound residues in uracil derivatives (V. Seiler et al., 2016).

Chemical Reactions and Properties

(E)-5-(2-Carboxvinyl)uracil and its bromovinyl derivatives exhibit chemical reactivity that allows for further functionalization. These compounds have been involved in studies investigating their antiviral activity, particularly against herpes simplex virus (E. De Clercq et al., 1986). Additionally, their reactivity has been explored for the synthesis of various uracil nucleosides with reactive groups at the C5 position, facilitating stereoselective addition-elimination reactions (Yong Liang et al., 2016).

Physical Properties Analysis

The physical properties of (E)-5-(2-Carboxvinyl)uracil derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. The crystal structures of various uracil derivatives have been investigated, providing detailed information on their hydrogen-bonding patterns and conformations (V. Seiler et al., 2016).

Chemical Properties Analysis

The chemical properties of (E)-5-(2-Carboxvinyl)uracil derivatives, such as reactivity towards nucleophiles, electrophiles, and various reagents, are essential for their application in synthetic chemistry and biological studies. The acylation reactions of uracil derivatives have been explored for the synthesis of cytotoxic compounds (N. Kundu et al., 1993).

Scientific Research Applications

Antiviral Properties

Research has demonstrated the synthesis and evaluation of (E)-5-(2-bromovinyl)uracil analogues and related nucleosides, showcasing potent antiviral activities against herpes viruses, including varicella zoster virus (VZV) and Epstein Barr virus (EBV). These compounds were synthesized through a glycosylation reaction, indicating a significant potential for therapeutic application against herpesviruses (Choi et al., 2000).

Bioactive Agents

Uracil derivatives have been identified as privileged structures in drug discovery due to their wide array of biological activities and synthetic accessibility. They possess antiviral, anti-tumor, herbicidal, insecticidal, and bactericidal activities. The search for new uracils and fused uracil derivatives as bioactive agents involves modifications at various positions of the pyrimidine ring to improve pharmacological properties, including increased bioactivity and lower toxicity (Pałasz & Cież, 2015).

Radiotherapy Sensitization

Investigations into the solvatochromic shifts of uracil in aqueous solutions have provided insights into the electronic properties of uracil derivatives. Such studies are fundamental for understanding how 5-substituted uracils, when incorporated into genomic DNA, could serve as radiosensitizers in cancer radiotherapy. This involves their sensitization to dissociate upon reaction with hydrated electrons, highlighting the potential of these compounds in enhancing the effectiveness of radiotherapy (Chomicz et al., 2013).

Analytical Application

The electrochemical behavior of 5-fluorouracil, a widely used anticancer drug and uracil derivative, has been studied, revealing its potential for analytical applications. This includes the development of sensors for the selective and sensitive determination of 5-fluorouracil in pharmaceutical and biological samples, showcasing the versatility of uracil derivatives beyond therapeutic applications (Bukkitgar & Shetti, 2016).

properties

IUPAC Name

(E)-3-(2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c10-5(11)2-1-4-3-8-7(13)9-6(4)12/h1-3H,(H,10,11)(H2,8,9,12,13)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEXWXMEGUJTQB-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(trans-2-Carboxyvinyl)-uracil

CAS RN

37107-80-5, 57412-59-6
Record name NSC232002
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoic acid
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